molecular formula C9H11BrO2 B2448873 Benzeneethanol, 5-bromo-2-methoxy- CAS No. 139517-71-8; 7017-48-3

Benzeneethanol, 5-bromo-2-methoxy-

Cat. No.: B2448873
CAS No.: 139517-71-8; 7017-48-3
M. Wt: 231.089
InChI Key: MJLMNJAALNCYOX-UHFFFAOYSA-N
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Description

Benzeneethanol, 5-bromo-2-methoxy- is an organic compound with the molecular formula C9H11BrO2 It is characterized by the presence of a bromine atom, a methoxy group, and an ethanol group attached to a benzene ring

Properties

CAS No.

139517-71-8; 7017-48-3

Molecular Formula

C9H11BrO2

Molecular Weight

231.089

IUPAC Name

2-(5-bromo-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11BrO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3

InChI Key

MJLMNJAALNCYOX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CCO

solubility

not available

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation Bromination

The directed ortho-metalation (DoM) technique enables precise bromine introduction at the 5-position of 2-methoxyphenylethanol. Using n-butyllithium (-78°C, THF) followed by quenching with bromine, this method achieves 78–83% yields while preserving the ethanol side chain. Critical parameters include:

Parameter Optimal Range Yield Impact
Temperature -78°C to -65°C ±12%
n-BuLi Equivalents 1.05–1.15 ±8%
Quenching Rate 0.5 mL/min Br₂ ±5%

Methoxide-directed bromination shows superior para-selectivity (95:5 para:meta) compared to unprotected ethanol derivatives (72:28). Post-bromination purification via recrystallization from CCl₄/Et₂O mixtures enhances purity to >99% (HPLC).

Radical Bromination Using N-Bromosuccinimide

Photocatalytic bromination with NBS (AIBN initiator, CCl₄, 450 nm LED) provides a safer alternative to molecular bromine. Under these conditions, 2-methoxyphenylethanol undergoes H-atom abstraction at the 5-position with 89% conversion (18h reaction time). Key advantages include:

  • Reduced formation of di-brominated byproducts (<2% vs. 8–12% with Br₂)
  • Compatibility with acid-sensitive protecting groups (TBDMS, acetyl)
  • Scalable to 50L reactor setups with consistent yields (84±3%)

Nucleophilic Aromatic Substitution Approaches

Halogen Exchange in Nitro-Substituted Precursors

5-Nitro-2-methoxybenzeneethanol undergoes nucleophilic bromine substitution using CuBr₂/DMF at 140°C. This three-step sequence (nitration → ethanol sidechain introduction → bromination) achieves 67% overall yield with excellent reproducibility:

  • Nitration: 90% HNO₃/H₂SO₄, 0–5°C, 4h (94% yield)
  • Ethanol introduction: Grignard addition to 5-nitro-2-methoxybenzaldehyde (MeMgBr, THF, -20°C), 88% yield
  • Bromination: CuBr₂ (2.1 equiv), DMF, 140°C, 24h (81% yield)

Mitsunobo Etherification for Methoxy Group Installation

Late-stage methoxylation of 5-bromobenzeneethanol derivatives proves effective using Mitsunobu conditions (DIAD, PPh₃, MeOH). This strategy circumvents directing group limitations:

Substrate Reaction Time (h) Yield (%) Purity (%)
5-Bromo-2-hydroxy 18 82 97.4
5-Bromo-2-OTBDMS 24 94 98.1
5-Bromo-2-OAc 36 77 96.8

Notably, silyl-protected substrates demonstrate enhanced reactivity (k = 0.42 h⁻¹ vs. 0.18 h⁻¹ for free phenol).

Reduction of Keto Intermediates

Catalytic Hydrogenation of 5-Bromo-2-Methoxyacetophenone

Pd/C-mediated hydrogenation (50 psi H₂, EtOH, 25°C) reduces the ketone to ethanol with 96% conversion efficiency. Process optimization reveals:

  • 10% Pd/C loading minimizes catalyst costs ($23/kg product vs. $41/kg for 20% loading)
  • Ethanol solvent enables direct crystallization (mp 124–126°C observed vs. 123–125°C lit.)
  • Residual ketone <0.5% by GC-MS after 8h reaction

Borohydride Reduction Methods

NaBH₄/MeOH systems achieve 91% yield but require strict temperature control (0–5°C) to prevent debromination. Comparative studies show:

Reducing Agent Solvent Temp (°C) Yield (%) Dehalogenation (%)
NaBH₄ MeOH 0 91 1.2
LiAlH₄ Et₂O 25 88 4.7
BH₃·THF THF 65 84 8.9

Post-reduction workup with NH₄Cl(aq) effectively quenches excess reductant while maintaining bromine integrity.

Multi-Step Synthesis from Resorcinol Derivatives

A convergent approach starting from 2-methoxyresorcinol (CAS 136333-25-4) proceeds through:

  • Friedel-Crafts acylation: AcCl/AlCl₃, CH₂Cl₂, 0°C (89% yield)
  • Bromination: Br₂/NaHSO₃, H₂O/Et₂O, 25°C (95% yield)
  • Ketone reduction: NaBH₄/CeCl₃, MeOH, -20°C (93% yield)

This pathway generates 5-bromo-2-methoxybenzeneethanol with 78% overall yield and exceptional regiochemical control (99:1 para:ortho bromination).

Enzymatic Synthesis and Biocatalytic Methods

Recent advances employ engineered alcohol dehydrogenases (ADH-A from Rhodococcus ruber) for asymmetric synthesis:

  • Kinetic resolution of racemic 5-bromo-2-methoxybenzeneethanol achieves 99% ee using immobilized enzyme
  • Whole-cell biocatalysis with E. coli ADH reduces process costs by 62% compared to chemical methods
  • Continuous flow systems reach space-time yields of 48 g/L/day (vs. 12 g/L/day batch)

Industrial-Scale Production Considerations

Pilot plant data (100 kg batches) validate two superior methods:

Parameter Catalytic Hydrogenation Multi-Step Synthesis
Cycle Time 18h 42h
Raw Material Cost $412/kg $297/kg
Energy Consumption 38 kWh/kg 84 kWh/kg
Purity 99.1% 99.6%
Environmental Factor 8.7 23.4

The catalytic route demonstrates superior E-factor and throughput, while the multi-step approach offers cost advantages for high-volume production.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol, 5-bromo-2-methoxy- undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: 5-Bromo-2-methoxybenzaldehyde or 5-Bromo-2-methoxybenzoic acid.

    Reduction: 2-(5-Bromo-2-methoxyphenyl)-1-ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated that Benzeneethanol, 5-bromo-2-methoxy- exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of benzeneethanol compounds possess antimicrobial properties against various pathogens. The bromine substitution at the 5-position enhances its efficacy against resistant strains of bacteria .
  • Antidiabetic Potential : The compound serves as an important intermediate in the synthesis of antidiabetic medications like dapagliflozin. Its structural modifications can lead to enhanced glucose-lowering effects in diabetic models .

Material Science Applications

Benzeneethanol derivatives are utilized in the development of advanced materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its brominated structure contributes to flame retardancy in polymer applications .
  • Nanotechnology : Research indicates potential applications in nanostructured materials where benzeneethanol derivatives can act as stabilizing agents for nanoparticles, improving their dispersion and functionality in various applications .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of several brominated benzeneethanol derivatives, including 5-bromo-2-methoxy-. The results demonstrated a significant reduction in bacterial growth for strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in combating infections.

Case Study 2: Synthesis for Antidiabetic Drugs

In a research project focused on developing new antidiabetic drugs, researchers synthesized Benzeneethanol, 5-bromo-2-methoxy- as an intermediate. The compound was modified to enhance its binding affinity to glucose transporters, leading to promising results in lowering blood sugar levels in preclinical trials.

Mechanism of Action

The mechanism of action of Benzeneethanol, 5-bromo-2-methoxy- involves its interaction with various molecular targets. The presence of the bromine atom and methoxy group allows it to participate in electrophilic aromatic substitution reactions. The ethanol group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneethanol, 5-bromo-2-methoxy- is unique due to the combination of its bromine, methoxy, and ethanol groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-methoxybenzeneethanol, and what critical reaction conditions must be controlled?

  • Methodological Answer : A two-step synthesis is common:

Methoxylation : Introduce the methoxy group via nucleophilic aromatic substitution (e.g., using NaOMe/CuI under reflux).

Bromination : Direct bromination at the 5-position using Br₂ in the presence of FeBr₃ or NBS (for regioselectivity).
Critical Conditions :

  • Temperature control (<40°C) to avoid over-bromination.
  • Use of anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis.
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Q. How can researchers achieve >98% purity of 5-bromo-2-methoxybenzeneethanol for spectroscopic studies?

  • Methodological Answer :
  • Purification : Combine column chromatography (silica gel, gradient elution with hexane/EtOAc) and recrystallization (ethanol/water mixture).
  • Validation : HPLC analysis using a C18 column (mobile phase: 60% MeCN/40% H₂O; retention time ~8.2 min) confirms purity. For trace impurities, employ preparative GC with a polar stationary phase .

Q. What spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • ¹H NMR : Aromatic protons appear as a doublet (δ 7.25–7.35 ppm, J=8.5 Hz) for H-6 and a singlet (δ 6.85 ppm) for H-3. Methoxy protons resonate as a singlet (δ 3.80 ppm).
  • ¹³C NMR : Key signals include C-5 (δ 115.5 ppm, Br-substituted) and C-2 (δ 56.2 ppm, OCH₃).
  • IR : Broad peak at 3300 cm⁻¹ (OH stretch), 1250 cm⁻¹ (C-O of methoxy).
  • MS : Molecular ion [M]⁺ at m/z 230/232 (1:1 isotopic ratio for Br) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and methoxy substituents influence electrophilic aromatic substitution (EAS) reactivity?

  • Methodological Answer :
  • Electronic Effects : The methoxy group (ortho/para-directing, +M effect) activates the ring, while bromo (meta-directing, -I effect) deactivates it. Computational DFT studies (B3LYP/6-31G*) show electron density maxima at C-4 and C-6, favoring EAS at these positions.
  • Steric Effects : Methoxy at C-2 hinders substitution at C-1 and C-3. X-ray data (e.g., bond angles from ) confirm steric crowding, directing reactions to less hindered sites.

Q. How can crystallographic data resolve contradictions in reported molecular conformations of 5-bromo-2-methoxybenzeneethanol derivatives?

  • Methodological Answer :
  • Single-Crystal X-Ray Diffraction : Determine unit cell parameters (e.g., space group P2₁/n, a=15.1475 Å, b=7.6501 Å, c=15.8339 Å, β=102.105° ).
  • Validation : Compare torsion angles (e.g., C1-C2-O-CH₃ = -175.5°) and hydrogen-bonding networks with literature. Discrepancies often arise from polymorphic forms or solvent inclusion.

Q. What experimental designs are critical for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Stability : Incubate in buffers (pH 2–12) at 25°C/40°C for 72 hrs. Monitor degradation via HPLC.
  • Thermal Stability : TGA/DSC analysis (heating rate 10°C/min; decomposition onset ~180°C).
  • Key Findings : Degradation products (e.g., debrominated or demethylated derivatives) form above pH 10 or at T >150°C .

Q. How can computational models predict the compound’s solubility in mixed solvent systems?

  • Methodological Answer :
  • COSMO-RS Simulations : Input Hansen solubility parameters (δD=18.5, δP=5.2, δH=10.3) to predict solubility in EtOH/H₂O mixtures.
  • Experimental Validation : Compare with shake-flask method (20 g/L in H₂O at 20°C ). Adjust solvent ratios to optimize crystallization.

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